4-(2-Phosphanylethyl)pyridine
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Overview
Description
4-(2-Phosphanylethyl)pyridine is an organic compound characterized by a heterocyclic aromatic ring structure. The compound consists of a pyridine ring substituted with a phosphanylethyl group at the fourth position. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, which introduces basicity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(2-Phosphanylethyl)pyridine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia . Another method includes the use of Grignard reagents to introduce substituents onto the pyridine ring . Additionally, the Bohlmann-Rahtz synthesis is a notable method for constructing pyridine rings .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale condensation reactions using ammonia and carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phosphanylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyridine derivatives .
Scientific Research Applications
4-(2-Phosphanylethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-(2-Phosphanylethyl)pyridine involves its interaction with molecular targets through its phosphine and pyridine moieties. The phosphine group can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
4-(2-Phosphanylethyl)pyridine is unique due to the presence of the phosphanylethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in various applications, particularly in coordination chemistry and catalysis .
Properties
CAS No. |
157098-73-2 |
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Molecular Formula |
C7H10NP |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
2-pyridin-4-ylethylphosphane |
InChI |
InChI=1S/C7H10NP/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6,9H2 |
InChI Key |
IACLNJLEQOZTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCP |
Origin of Product |
United States |
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